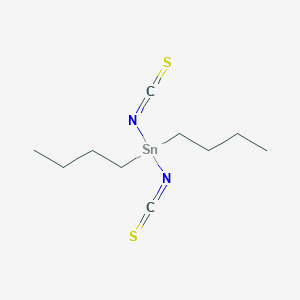
Ferruol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferruol A is a natural product that has been found to possess a range of biological activities. It is a member of the ferruginol family of diterpenoids and is extracted from the bark of the tree species, Abies holophylla. Ferruol A has been studied extensively for its potential use in scientific research applications due to its unique chemical properties and biological effects.
Mecanismo De Acción
The mechanism of action of ferruol A is not fully understood. However, it has been suggested that its biological effects are due to its ability to modulate various signaling pathways in cells. For example, ferruol A has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
Ferruol A has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, ferruol A has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ferruol A in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one limitation is the difficulty in obtaining sufficient quantities of the compound for use in experiments.
Direcciones Futuras
There are several potential future directions for research on ferruol A. One area of interest is the development of new drugs based on the compound's structure and biological effects. Additionally, further research is needed to fully understand the mechanism of action of ferruol A and its potential use in the treatment of various diseases. Finally, studies on the pharmacokinetics and toxicity of ferruol A are needed to determine its safety and efficacy as a potential therapeutic agent.
In conclusion, ferruol A is a promising natural product with a range of biological activities that make it a useful tool for scientific research. Its unique chemical structure and biological effects make it a potential candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
Ferruol A is a complex molecule that is difficult to synthesize in the laboratory. The most common method of obtaining ferruol A is through extraction from the bark of Abies holophylla trees. This process involves the use of organic solvents to extract the compound from the plant material.
Aplicaciones Científicas De Investigación
Ferruol A has been found to exhibit a range of biological activities that make it a promising candidate for use in scientific research. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. Additionally, ferruol A has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
16117-33-2 |
|---|---|
Nombre del producto |
Ferruol A |
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-butan-2-yl-5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C23H30O5/c1-7-13(5)16-11-17(24)28-23-18(16)21(26)15(10-9-12(3)4)22(27)19(23)20(25)14(6)8-2/h9,11,13-14,26-27H,7-8,10H2,1-6H3 |
Clave InChI |
YYAFOTWMPGOEDC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
SMILES canónico |
CCC(C)C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)C(C)CC)O)CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




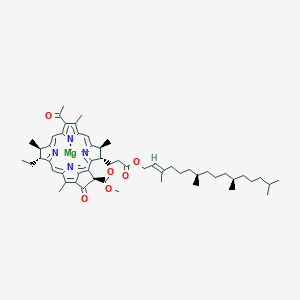
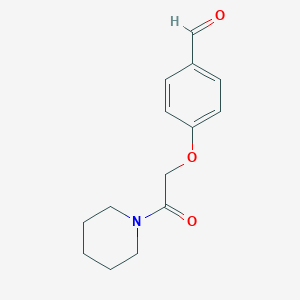


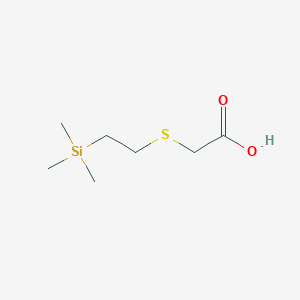


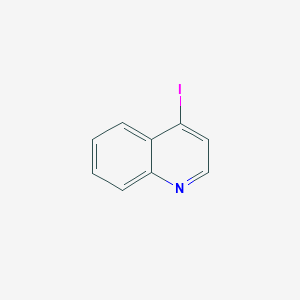


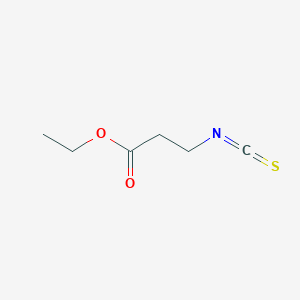
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
